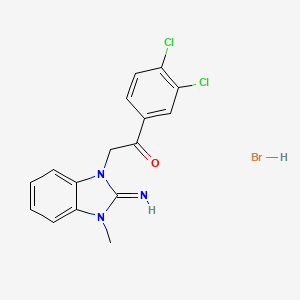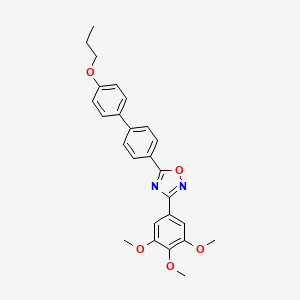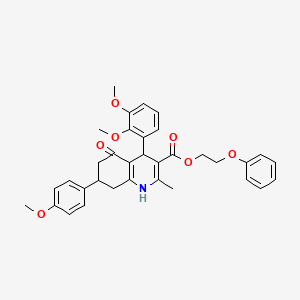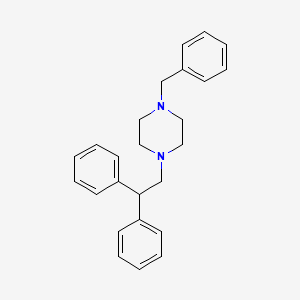![molecular formula C22H30O4 B5100549 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation and inhibition.
作用机制
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 works by selectively blocking beta-2 adrenergic receptors, which are G protein-coupled receptors that are primarily located in the lungs, heart, and skeletal muscles. When beta-2 adrenergic receptors are activated by their endogenous ligands, such as epinephrine and norepinephrine, they stimulate various intracellular signaling pathways that lead to the relaxation of smooth muscles and the increase of heart rate and contractility. By blocking beta-2 adrenergic receptors, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 inhibits these effects and causes the opposite physiological responses.
Biochemical and Physiological Effects
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 has been shown to have several biochemical and physiological effects in various tissues and organs. In the lungs, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 blocks the relaxation of smooth muscles, which leads to the constriction of airways and the exacerbation of asthma symptoms. In the heart, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 reduces heart rate and contractility, which can be beneficial in the treatment of certain cardiac diseases. In the skeletal muscles, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 inhibits the stimulation of glycogenolysis and lipolysis, which can affect exercise performance and metabolism.
实验室实验的优点和局限性
One of the main advantages of using 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation or inhibition without affecting other adrenergic receptors. However, one of the limitations of using 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists. This can require higher concentrations of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 to achieve the desired effects, which can affect the interpretation of the results.
未来方向
There are several future directions for the use of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in scientific research. One potential direction is the study of the effects of beta-2 adrenergic receptor inhibition on the immune system and inflammation. Beta-2 adrenergic receptors are expressed in various immune cells, and their activation has been shown to modulate immune responses and inflammation. Another potential direction is the development of more potent and selective beta-2 adrenergic receptor antagonists that can be used in lower concentrations and with fewer off-target effects.
合成方法
The synthesis of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 involves several steps, including the reaction of 2-bromoethyl ethyl ether with 2-ethoxyphenol, followed by the reaction of the resulting product with 4-isopropyl-1-methylbenzene. The final product is then purified through recrystallization to obtain 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in its pure form.
科学研究应用
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation and inhibition. It is often used as a tool to selectively block beta-2 adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscles. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation or inhibition on these tissues and organs.
属性
IUPAC Name |
2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-24-20-8-6-7-9-21(20)25-14-12-23-13-15-26-22-16-19(17(2)3)11-10-18(22)4/h6-11,16-17H,5,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRGSVDKYGQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=CC(=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)


![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)

![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-ethylacetamide](/img/structure/B5100560.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)